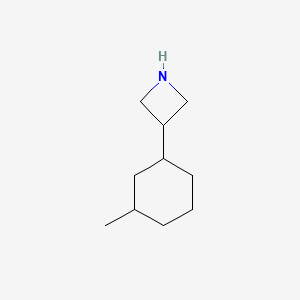![molecular formula C10H17N3S B13195419 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an amine group and a sulfanyl group linked to a 1-methyl-1H-imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the cyclohexane ring.
Introduction of the Amine Group: The amine group can be added through reductive amination or other amination reactions involving the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkylated or acylated derivatives of the original compound.
科学研究应用
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole moiety.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity or enhanced mechanical strength.
作用机制
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-[(1H-imidazol-1-yl)methyl]benzoic acid: Similar imidazole moiety but different functional groups.
1-(4-aminophenyl)-2-methyl-1H-imidazole: Similar imidazole structure with an amine group on the phenyl ring.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is unique due to the combination of its sulfanyl group and cyclohexane ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
属性
分子式 |
C10H17N3S |
|---|---|
分子量 |
211.33 g/mol |
IUPAC 名称 |
4-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9/h6-9H,2-5,11H2,1H3 |
InChI 键 |
UETIDTYLEIKWHJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1SC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


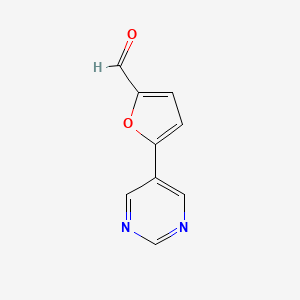
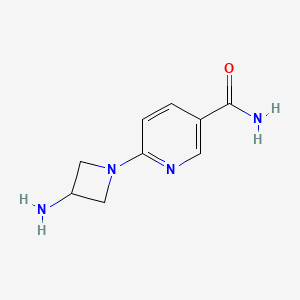
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
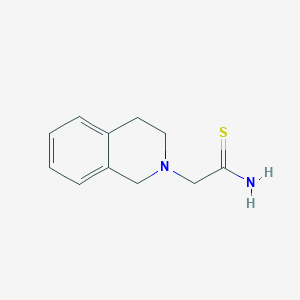
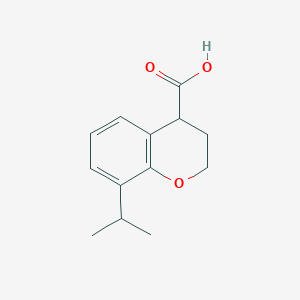
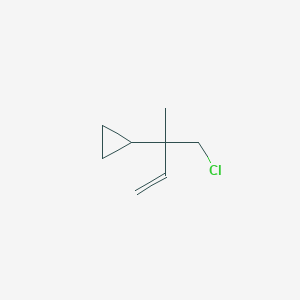
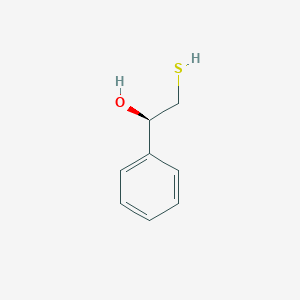
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
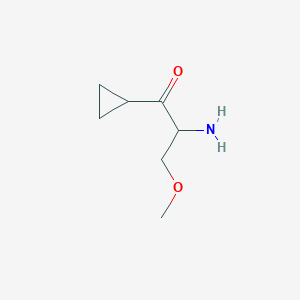
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
